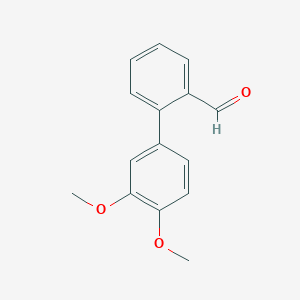

3',4'-Dimethoxybiphenyl-2-carbaldehyde

描述

Significance of Biphenyl (B1667301) Scaffolds in Modern Organic Synthesis and Material Science

Biphenyl scaffolds, consisting of two phenyl rings linked by a single bond, are privileged structures in both organic synthesis and materials science. Their rigid yet conformationally flexible nature, arising from restricted rotation around the central C-C bond, makes them valuable components in a wide array of molecular architectures.

In the realm of organic synthesis , biphenyls are key intermediates in the construction of a diverse range of molecules, including pharmaceuticals, agrochemicals, and natural products. The biphenyl unit is a common feature in many biologically active compounds, where it can influence binding to biological targets and modulate pharmacokinetic properties. The development of efficient methods for the synthesis of substituted biphenyls, such as the Suzuki-Miyaura cross-coupling reaction, has been a major focus of research and has revolutionized the ability of chemists to create complex molecular structures. The versatility of the biphenyl scaffold allows for the introduction of various functional groups, enabling the fine-tuning of a molecule's properties.

In material science , the biphenyl moiety is a fundamental building block for liquid crystals, organic light-emitting diodes (OLEDs), and advanced polymers. The electronic properties of the biphenyl system, including its ability to conduct charge and its luminescence characteristics, are central to these applications. The thermal stability and defined steric profile of biphenyl derivatives also contribute to their utility in creating materials with specific and desirable properties.

Synthetic Utility of Aldehyde Functionalities in Complex Molecule Construction

The aldehyde functional group (-CHO) is one of the most versatile and widely utilized functionalities in organic synthesis. Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to the construction of complex molecular frameworks from simpler precursors.

Aldehydes can be readily transformed into a wide variety of other functional groups, including alcohols (via reduction), carboxylic acids (via oxidation), and amines (via reductive amination). They are also key participants in a multitude of named reactions that are cornerstones of organic synthesis, such as the Wittig reaction, Grignard reactions, and aldol (B89426) condensations. The ability to precisely control the reactivity of the aldehyde group allows for its strategic incorporation and subsequent elaboration in the synthesis of intricate target molecules.

Positioning of 3',4'-Dimethoxybiphenyl-2-carbaldehyde within Contemporary Chemical Research Contexts

This compound, with its specific substitution pattern, is situated within the broader research landscape of functionalized biphenyls and their applications. The presence of the two methoxy (B1213986) groups on one of the phenyl rings and the carbaldehyde group on the other creates a molecule with distinct electronic and steric properties.

While extensive research specifically dedicated to this compound is not widely documented in publicly available literature, its structure suggests its potential as a valuable intermediate in several areas of chemical research:

Medicinal Chemistry: The dimethoxybenzene moiety is found in numerous biologically active compounds, and its presence in this biphenyl structure could be explored for the synthesis of novel therapeutic agents. Biphenyl derivatives are known to exhibit a range of biological activities, and the aldehyde group provides a convenient point for further molecular elaboration to create libraries of compounds for drug discovery. For instance, various biphenyl derivatives have been investigated as potential anticancer agents.

Organic Synthesis and Methodology Development: This compound serves as a substrate in the development of new synthetic methodologies. For example, it has been utilized in a one-pot, domino three-component carbocyclization reaction to synthesize phenanthrene derivatives acs.org. This highlights its utility as a building block for constructing more complex polycyclic aromatic systems. The reactivity of the aldehyde group in the context of the substituted biphenyl scaffold can be exploited to explore novel chemical transformations.

Materials Science: The electronic properties imparted by the dimethoxy-substituted phenyl ring could make this compound, or polymers derived from it, of interest in the development of new organic electronic materials. The specific substitution pattern can influence properties such as fluorescence and charge transport.

In essence, while this compound may not be a widely studied compound in its own right, its structural features position it as a potentially useful tool and building block in the ongoing quest for new molecules with valuable properties in medicine, synthesis, and materials science.

Structure

3D Structure

属性

IUPAC Name |

2-(3,4-dimethoxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O3/c1-17-14-8-7-11(9-15(14)18-2)13-6-4-3-5-12(13)10-16/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROWSXKWTNIZBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC=CC=C2C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374309 | |

| Record name | 2-(3,4-dimethoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-35-9 | |

| Record name | 2-(3,4-dimethoxyphenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 ,4 Dimethoxybiphenyl 2 Carbaldehyde and Analogs

Transition Metal-Catalyzed Cross-Coupling Reactions for Biaryl Formation

Transition metal catalysis stands as the cornerstone of modern biaryl synthesis, offering unparalleled efficiency and functional group tolerance. uwindsor.ca Among these, palladium and copper-catalyzed reactions are the most prominent for forging the critical carbon-carbon bond that defines the biphenyl (B1667301) structure.

Palladium-Catalyzed Approaches

Palladium catalysis, in particular, has revolutionized the synthesis of biaryl compounds through a variety of cross-coupling strategies. researchgate.net Its versatility allows for the coupling of diverse starting materials under relatively mild conditions.

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for C-C bond formation, coupling an organoboron species with an organohalide. uwindsor.carsc.org The synthesis of aldehyde-substituted biphenyls, such as the target compound, can be effectively achieved using this protocol. For instance, the coupling of 4-bromothiophene-2-carbaldehyde with various arylboronic acids using a Pd(PPh₃)₄ catalyst demonstrates the viability of this method for creating formyl-substituted biaryls. mdpi.com

A general approach to synthesizing 3',4'-Dimethoxybiphenyl-2-carbaldehyde via a Suzuki-Miyaura coupling would involve the reaction between 2-bromobenzaldehyde (B122850) and 3,4-dimethoxyphenylboronic acid or, alternatively, 3,4-dimethoxy-iodobenzene and 2-formylphenylboronic acid. Key to the success of this reaction is the choice of catalyst, base, and solvent system.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Purpose |

|---|---|---|

| Aryl Halide | 2-bromobenzaldehyde | Electrophilic partner |

| Boron Reagent | 3,4-dimethoxyphenylboronic acid | Nucleophilic partner |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates oxidative addition and reductive elimination |

| Base | K₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Toluene, Dioxane/Water | Solubilizes reactants and facilitates reaction |

This table presents generalized conditions for the Suzuki-Miyaura reaction applicable to the synthesis of the target compound.

The reaction tolerates a wide range of functional groups, making it highly suitable for complex molecule synthesis. uwindsor.ca The mild conditions and the commercial availability of a diverse array of boronic acids contribute to its widespread application. uwindsor.ca

Decarboxylative cross-coupling has emerged as a powerful alternative to traditional methods, utilizing carboxylic acids as stable, readily available, and environmentally benign surrogates for organometallic reagents. nih.gov This strategy avoids the pre-synthesis of organoboron or other organometallic compounds by generating the carbon nucleophile in situ through the extrusion of CO₂. researchgate.net

The synthesis of biaryls via this method often involves the coupling of an aromatic carboxylic acid with an aryl halide. In the context of this compound, one could envision a palladium-catalyzed reaction between 3,4-dimethoxybenzoic acid and 2-bromobenzaldehyde. These reactions are typically promoted by a transition metal catalyst (often palladium or copper) and an oxidant. researchgate.net A key advantage is that ortho-substituted benzoic acids often show improved reactivity. researchgate.net

Table 2: Conceptual Decarboxylative Coupling for Biaryl Synthesis

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product |

|---|---|---|---|

| 3,4-Dimethoxybenzoic acid | 2-Bromobenzaldehyde | Pd catalyst + Oxidant | This compound |

This table illustrates hypothetical pathways for synthesizing the target compound using decarboxylative cross-coupling.

Direct C-H bond activation is a highly atom-economical strategy that forges C-C bonds by functionalizing otherwise inert C-H bonds, avoiding the need for pre-functionalized starting materials. acs.org Palladium-catalyzed C-H activation often employs a directing group to ensure high regioselectivity. nih.gov

For the synthesis of a 2-formylbiphenyl structure, an aldehyde or a group that can be converted into an aldehyde can act as a directing group. An efficient palladium-catalyzed strategy has been reported for the synthesis of 2-(2'-biphenyl)-benzimidazoles, where a benzimidazole (B57391) group directs the C-H activation at the ortho-position of an aryl ring for coupling with iodobenzene (B50100) analogs. nih.gov A similar strategy could be adapted where a suitable directing group at the 2-position of a benzene (B151609) ring derivative directs the arylation with 1-iodo-3,4-dimethoxybenzene. Subsequently, the directing group would be transformed into a carbaldehyde functionality.

A study on the synthesis of biphenyl via C-H bond activation over a palladium catalyst on graphene oxide highlighted the generation of Pd acetate (B1210297) as the reactive species, which facilitates the coupling. researchgate.netrsc.org

Table 3: C-H Activation Research Findings

| Catalyst Support | Key Finding | Yield of Biphenyl | Reference |

|---|

This table summarizes findings from a study on palladium-catalyzed C-H activation for biphenyl synthesis.

Copper-Mediated Coupling Transformations

The Ullmann reaction, a classical copper-mediated coupling of two aryl halides, is one of the oldest methods for biaryl synthesis. nih.gov While traditional Ullmann conditions are often harsh, requiring high temperatures, modern protocols have been developed that proceed under milder conditions, often with the aid of ligands. nih.govorganic-chemistry.org This method is particularly effective for preparing sterically hindered, tetra-ortho-substituted biphenyls where palladium-catalyzed methods may be less effective. nih.gov

The synthesis of this compound could be achieved by the homo-coupling of a suitably substituted iodobenzene derivative, although the formation of symmetrical biaryls is the classic application. organic-chemistry.org More versatile, modern Ullmann-type reactions can couple different aryl halides. The use of nanocrystalline copper oxide (CuO-NPs) has been shown to effectively catalyze the O-arylation of phenols with aryl halides, and similar principles can apply to C-C bond formation. mdpi.com

Table 4: Evolution of Ullmann Reaction Conditions

| Condition | Classic Ullmann | Modern Ullmann |

|---|---|---|

| Temperature | >200°C nih.gov | 90°C - 120°C organic-chemistry.orgmdpi.com |

| Catalyst | Stoichiometric Copper powder nih.gov | Catalytic CuI, CuO-NPs organic-chemistry.orgmdpi.com |

| Additives | None | Ligands (e.g., N,N-dimethylglycine), Base organic-chemistry.org |

This table compares classic and modern conditions for the copper-mediated Ullmann reaction.

Aryne-Mediated Functionalization Pathways

Aryne chemistry provides a transition-metal-free alternative for the formation of biaryl bonds. nih.gov Arynes, or benzynes, are highly reactive intermediates that can be generated under mild conditions from precursors like Kobayashi precursors (o-(trimethylsilyl)aryl triflates). nih.gov

The synthesis of biaryls occurs via the addition of an aryl nucleophile to the aryne intermediate. sci-hub.se For instance, an aryl anion, generated by deprotonating an arene with a strong base like TMPLi (Lithium 2,2,6,6-tetramethylpiperidide), can add to a benzyne (B1209423). acs.org This forms an o-anionic biaryl intermediate, which can then be trapped with an electrophile. acs.org

To synthesize this compound, one could generate benzyne in the presence of the aryl anion of 1,2-dimethoxybenzene (B1683551). The resulting biaryl anion could then be trapped with a formylating agent like N,N-Dimethylformamide (DMF) to install the aldehyde group. A study demonstrated that 1,3-dimethoxybenzene (B93181) reacts with benzyne followed by trapping with DMF to produce 2′,6′-dimethoxybiphenyl-2-carbaldehyde in 64% yield, showcasing the feasibility of this approach for synthesizing dimethoxy-substituted formylbiphenyls. acs.org

Table 5: Example of Aryne-Mediated Biaryl Synthesis

| Arene | Aryne Source | Electrophile Trap | Product | Yield | Reference |

|---|

This table shows a published example of an aryne-mediated synthesis of a substituted biphenyl carbaldehyde.

Development of Sustainable and Efficient Synthesis Pathways

Aqueous Medium Reaction Conditions

The use of water as a solvent in chemical synthesis is highly desirable due to its non-toxic, non-flammable, and inexpensive nature. For the synthesis of biphenyls, including analogs of this compound, the Suzuki-Miyaura coupling has been successfully adapted to aqueous conditions. These reactions often employ water-soluble palladium catalysts and ligands to facilitate the coupling of aryl halides and arylboronic acids.

Recent research has demonstrated the efficacy of palladium-loaded chiral silica (B1680970)/polyethyleneimine (PEI) systems for the Suzuki-Miyaura coupling reaction in a water/ethanol (B145695) medium. For instance, the reaction of 2-methoxyphenyl bromide with 2-methoxyphenylboronic acid, catalyzed by these systems, resulted in a quantitative precipitation of 2,2'-dimethoxybiphenyl. nih.govresearchgate.net This suggests that a similar approach could be viable for the synthesis of this compound from appropriate precursors like 2-bromobenzaldehyde and 3,4-dimethoxyphenylboronic acid.

Furthermore, the development of fullerene-supported PdCl2 nanocatalysts has enabled the synthesis of biphenyl carboxylic acids in pure water at room temperature with high yields (over 90%) in just 4 hours. researchgate.net The use of such recyclable nanocatalysts represents a significant step towards a more sustainable synthesis of functionalized biphenyls.

Below is a data table summarizing representative Suzuki-Miyaura coupling reactions in aqueous media for the synthesis of biphenyl analogs.

Table 1: Aqueous Suzuki-Miyaura Coupling for Biphenyl Analogs

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Methoxyphenyl bromide | 2-Methoxyphenylboronic acid | Pd-loaded chiral silica/PEI | - | Water/Ethanol (1:1) | >98 | nih.govresearchgate.net |

| 4-Bromobenzoic acid | Phenylboronic acid | C60-TEGs/PdCl2 | K2CO3 | Water | >90 | researchgate.net |

| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex | KOH | Water/Ethanol (1:1) | ~73 (recyclable catalyst) | nih.gov |

Microwave-Assisted Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, often leading to higher yields and cleaner products in significantly shorter timeframes compared to conventional heating methods. This is attributed to the efficient and uniform heating of the reaction mixture by microwave irradiation.

For the synthesis of biphenyl derivatives, microwave-assisted Suzuki-Miyaura coupling has been extensively explored. A study on the synthesis of 2-(hetero)aryl benzimidazoles utilized a PdCl2/SPhos catalytic system under microwave heating at 120 °C, achieving good yields in 30-40 minutes. researchgate.net This protocol could be adapted for the synthesis of this compound by coupling a suitable 2-halobenzaldehyde with 3,4-dimethoxyphenylboronic acid. Another efficient method involves a pyridine-pyrazole/Pd(II) catalyst in an aqueous ethanol solution under microwave irradiation, demonstrating the potential for green and rapid synthesis. nih.gov

The use of a biowaste-derived heterogeneous catalyst, Pd/PiNe, in combination with the biomass-derived solvent γ-valerolactone (GVL) under microwave irradiation, highlights a highly sustainable approach for the synthesis of various biphenyls with reduced reaction times and waste. rsc.org

The following table presents data from various microwave-assisted Suzuki-Miyaura coupling reactions for the synthesis of biphenyl analogs.

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling for Biphenyl Analogs

| Aryl Halide | Arylboronic Acid | Catalyst | Base | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Cyclohexyl-2-iodo-1H-benzimidazole | 4-Tolylboronic acid | PdCl2/SPhos | K2CO3 | DMF | 30 min | 60 | researchgate.net |

| 4-Bromoacetophenone | Phenylboronic acid | Pyridine-pyrazole/Pd(II) complex | KOH | Water/Ethanol | 2 min | High | nih.gov |

| Various aryl bromides | Various arylboronic acids | Pd/PiNe | K2CO3 | GVL | Short | High | rsc.org |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various arylboronic acids | XPhosPdG2/XPhos | - | - | - | Good to excellent | rsc.org |

Ultrasound Sonication Methodologies

Ultrasound-assisted synthesis utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. This energy input can significantly enhance reaction rates and yields.

The Suzuki-Miyaura cross-coupling reaction has been shown to be effectively promoted by ultrasound irradiation. Studies have demonstrated that sonication can facilitate the reaction even with less reactive aryl chlorides, leading to moderate to good yields under mild conditions. nih.gov The use of a ligand-free PdCl2 catalyst under ultrasonic irradiation has been reported to significantly intensify the synthesis of Diflunisal, a biphenyl derivative. nih.gov

In another example, nickel nanoparticles prepared via an ultrasound-assisted hydrazine (B178648) reduction method have shown enhanced catalytic activity in the Suzuki-Miyaura cross-coupling of iodobenzene and phenylboronic acid. mdpi.com This indicates the potential for using ultrasound not only to drive the coupling reaction but also to prepare more active catalysts.

The table below provides examples of ultrasound-assisted Suzuki-Miyaura coupling for the synthesis of biphenyl analogs.

Table 3: Ultrasound-Assisted Suzuki-Miyaura Coupling for Biphenyl Analogs

| Aryl Halide | Arylboronic Acid | Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-Bromosalicylic acid | 2,4-Difluorophenylboronic acid | PdCl2 (ligand-free) | DMF/H2O | Ultrasonic irradiation | High | nih.gov |

| Iodobenzene | Phenylboronic acid | Nickel Nanoparticles | Toluene | Reflux, 24h | 95 | mdpi.com |

| Aryl bromides | Arylboronic acids | PdCl2(MeCN)2/PPh3 | Water/DMF | Ultrasonic irradiation, 25°C, 5 min | Variable | scirp.org |

Grindstone Chemistry Applications

Mechanochemistry, or grindstone chemistry, involves conducting chemical reactions in the solid state by grinding the reactants together, often with a catalytic amount of a liquid or solid additive. This solvent-free approach is inherently green and can lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry.

The solid-state Suzuki-Miyaura cross-coupling reaction has been successfully demonstrated for the synthesis of various biphenyls. The use of liquid-assisted grinding (LAG), where a small amount of a liquid is added to facilitate the reaction, has been shown to be effective. For instance, the coupling of solid aryl bromides with solid arylboronic acids using a palladium catalyst and an olefin as a LAG additive has provided high yields of the corresponding biphenyls. rsc.org

In a notable example, the solid-state cross-coupling of 9-bromoanthracene (B49045) with an arylboronic acid on an 8.0 mmol scale was achieved in high yield (87%) using a ball mill, a significant improvement over the 52% yield obtained in a solution-based reaction. rsc.org This demonstrates the potential for scalability and efficiency of mechanochemical methods for the synthesis of complex biphenyls.

The data table below summarizes representative examples of mechanochemical Suzuki-Miyaura coupling for the synthesis of biphenyl analogs.

Table 4: Mechanochemical Suzuki-Miyaura Coupling for Biphenyl Analogs

| Aryl Halide | Arylboronic Acid | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 9-Bromoanthracene | Arylboronic acid | Pd(OAc)2/DavePhos | Ball-milling, olefin LAG | 87 | rsc.org |

| Aryl chlorides | Arylboronic acids | Pd(OAc)2/PCy3·HBF4 | Liquid-assisted grinding (MeOH) | up to 97 | rsc.org |

| Aryl bromides with electron-donating groups | Arylboronic acids | Pd(OAc)2/DavePhos | Ball-milling, olefin LAG | 87-94 | rsc.org |

Compound Names

Chemical Reactivity and Transformational Studies of 3 ,4 Dimethoxybiphenyl 2 Carbaldehyde

Condensation Reactions: Synthesis of Schiff Bases and Imines

The aldehyde group of 3',4'-Dimethoxybiphenyl-2-carbaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. This reaction typically involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by dehydration, often catalyzed by acid. jk-sci.comnih.gov The resulting C=N double bond of the imine is a versatile functional group in its own right, serving as a precursor for various heterocyclic systems and in the development of molecules with specific biological or material properties. nih.govwikipedia.org

The formation of Schiff bases is a general and widely employed transformation for aromatic aldehydes. nih.gov For instance, the condensation of various aromatic aldehydes with primary amines is a foundational step in the synthesis of numerous organic compounds. nih.gov Studies on related structures, such as 3,4-dimethoxybenzaldehyde (B141060), have demonstrated successful Schiff base formation with amines like p-aminobenzoic acid, yielding crystalline products that can be characterized by spectroscopic methods. wikipedia.orglibretexts.org Similarly, more complex biphenyl (B1667301) structures, like N,N'-([1,1'-biphenyl]-4,4'-diyl)bis(1-(2,4-dimethoxyphenyl)methanimine), have been synthesized through the condensation of the corresponding biphenyl diamine with an appropriate aldehyde. researchgate.net The reaction conditions are often mild, involving refluxing in a suitable solvent like ethanol (B145695). nih.gov The versatility of this reaction is further highlighted by its use in creating large macrocyclic imines through the condensation of aromatic dialdehydes with chiral diamines, demonstrating that the biphenyl motif is well-suited for incorporation into complex molecular architectures. slideshare.net

Table 1: Examples of Schiff Base/Imine Formation with Aromatic Aldehydes This table presents data from analogous reactions to illustrate the general principles of Schiff base formation.

| Aldehyde Reactant | Amine Reactant | Key Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | p-Aminobenzoic acid | Supersonic speed gas impacting method | Schiff Base (SBDA) | wikipedia.orglibretexts.org |

| 2-Hydroxybenzaldehyde | 2,5-Diamino benzene (B151609) sulfonic acid | Ethanol, reflux, 5h | Bis-Schiff Base (SCH1) | nih.gov |

| Aromatic Dialdehydes | Chiral Diamines (e.g., 1,2-trans-diaminocyclohexane) | Various (e.g., metal template, choice of solvent) | Macrocyclic Imines | slideshare.net |

| 4,5-Dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde | Propargylamine | Methanol (B129727), MgSO₄ | Anthraquinone Imine | wikipedia.org |

Cyclization and Annulation Reactions for Heterocyclic System Formation

The structure of this compound is an excellent starting point for the synthesis of complex heterocyclic systems through cyclization and annulation reactions. The aldehyde can participate directly in cyclizations or be readily converted into other functional groups that facilitate ring formation.

A prominent pathway involves the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.com While the title compound is not a β-arylethylamine itself, it can be elaborated (as discussed in Section 3.3) into a precursor amine, which can then be reacted with another aldehyde. More directly, a derivative of the title compound, such as a 2-(aminoethyl)biphenyl, could react with a carbonyl compound in a Pictet-Spengler cyclization. wikipedia.org The reaction proceeds through an intermediate iminium ion which undergoes an intramolecular electrophilic attack on the electron-rich aromatic ring. nrochemistry.com The presence of electron-donating methoxy (B1213986) groups on one of the phenyl rings, as in this compound, would strongly favor such an intramolecular cyclization. jk-sci.comjk-sci.com

Another powerful method is the Bischler-Napieralski reaction, which cyclizes β-arylethylamides using a dehydrating agent like POCl₃ to yield 3,4-dihydroisoquinolines. wikipedia.orgorganic-chemistry.org Similar to the Pictet-Spengler reaction, this would require prior conversion of the aldehyde to a β-arylethylamine and subsequent acylation. The electron-rich nature of the dimethoxy-substituted ring makes it an ideal candidate for the required intramolecular electrophilic aromatic substitution step. jk-sci.comnrochemistry.com

Furthermore, the aldehyde can participate in multi-component reactions that build heterocyclic rings. For example, the Povarov reaction can form quinolines from an aniline, an aldehyde, and an activated alkene, proceeding through an imine intermediate that undergoes a [4+2] cycloaddition. mdma.ch Annulation strategies, such as the [3+2] annulation of various building blocks with nitroalkenes, represent another broad class of reactions for constructing five-membered nitrogen heterocycles for which derivatives of the title compound could serve as precursors. mdpi.com

Table 2: Selected Cyclization Strategies for Heterocycle Synthesis This table outlines general cyclization reactions applicable to derivatives of the title compound.

| Reaction Name | Required Precursor | Product Heterocycle | Key Features | Reference |

|---|---|---|---|---|

| Pictet-Spengler Reaction | β-Arylethylamine + Aldehyde/Ketone | Tetrahydroisoquinoline | Forms iminium ion, intramolecular electrophilic cyclization. Favored by electron-donating groups. | wikipedia.orgjk-sci.comnrochemistry.com |

| Bischler-Napieralski Reaction | β-Arylethylamide | 3,4-Dihydroisoquinoline | Requires dehydrating agent (e.g., POCl₃). Intramolecular electrophilic substitution. | wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Povarov Reaction | Aniline + Aldehyde + Alkene | Tetrahydroquinoline | Three-component reaction involving an aza-Diels-Alder (cycloaddition) step. | mdma.ch |

| Electrophilic Iodocyclization | Propargylic Aryl Ether | 2H-Benzopyran | Tolerates aldehyde functional groups on the aromatic ring. Uses I₂ or ICl as electrophile. | beilstein-journals.org |

Elaboration of the Carbaldehyde Moiety for Further Functionalization

The carbaldehyde group is one of the most versatile functional groups in organic chemistry, and in the title compound, it serves as a handle for extensive molecular elaboration. Key transformations include oxidation, reduction, and conversion to other carbon-heteroatom bonds.

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, 3',4'-Dimethoxybiphenyl-2-carboxylic acid. This transformation is fundamental in synthesis, converting the neutral aldehyde into an acidic functional group that can be used for amide coupling, esterification, or as a directing group in further reactions. This type of oxidation is a standard procedure for aryl aldehydes. nrochemistry.com

Reduction: The aldehyde is readily reduced to a primary alcohol, (3',4'-Dimethoxybiphenyl-2-yl)methanol. A common and efficient reagent for this transformation is sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol. nih.gov This reaction is highly selective for aldehydes and ketones, leaving other functional groups like esters or the aromatic rings untouched. The resulting benzyl (B1604629) alcohol is a valuable intermediate for ether synthesis, esterification, or conversion to a leaving group (e.g., a halide) for nucleophilic substitution.

Reductive Amination: The aldehyde can be converted into a primary or secondary amine via reductive amination. This process involves the initial formation of an imine (as described in Section 3.1), which is then reduced in situ or in a separate step. wikipedia.org Using a reducing agent such as sodium borohydride in the presence of an amine and the aldehyde leads directly to the corresponding N-substituted (3',4'-Dimethoxybiphenyl-2-yl)methanamine. wikipedia.org This one-pot procedure is a powerful method for C-N bond formation.

Table 3: Functionalization of the Carbaldehyde Group This table summarizes key transformations based on well-established aldehyde chemistry.

| Transformation | Typical Reagents | Product Functional Group | Significance | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, CrO₃, Ag₂O | Carboxylic Acid | Introduces an acidic site for further coupling reactions. | nrochemistry.com |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol | Creates a nucleophilic hydroxyl group and a site for substitution. | nih.gov |

| Reductive Amination | R-NH₂, NaBH₃CN or NaBH₄ | Amine (Primary/Secondary) | Directly forms C-N bonds, creating precursors for heterocycles. | wikipedia.org |

| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Forms a C=C bond, extending the carbon skeleton. |

Functionalization of the Biphenyl Core (e.g., Halogenation, Nitration)

The biphenyl core of this compound possesses distinct electronic characteristics that govern its reactivity towards electrophilic aromatic substitution. The phenyl ring bearing the 3'- and 4'-methoxy groups is highly activated towards electrophiles, while the ring with the 2-carbaldehyde group is deactivated due to the electron-withdrawing nature of the aldehyde. libretexts.org Therefore, electrophilic substitution reactions such as halogenation and nitration are expected to occur selectively on the electron-rich dimethoxy-substituted ring.

The two methoxy groups are strong activating, ortho, para-directors. libretexts.org Given that the para position (relative to the 3'-methoxy group) is occupied by the other phenyl ring, electrophilic attack is predicted to occur at the positions ortho to the methoxy groups. The most likely positions for substitution are C-2' and C-5'.

Halogenation: The introduction of a halogen atom (e.g., bromine, chlorine) can be achieved using standard electrophilic halogenating agents. For highly activated aromatic systems like dimethoxybenzenes, reactions can often proceed under mild conditions. wku.edu For example, studies on the bromination of activated systems like 1,2-dimethoxybenzene (B1683551) (veratrole) show that the reaction proceeds readily. wku.edu The use of reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent would be expected to regioselectively halogenate the activated ring of the title compound. scbt.com

Nitration: Nitration introduces a nitro (NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. minia.edu.eg For activated substrates like polymethoxybenzenes, nitric acid alone can be sufficient. mdma.ch The nitro group is a versatile functional group that can be reduced to an amine, which in turn can be diazotized for further transformations or used in cyclization reactions. Given the directing effects of the methoxy groups, nitration of this compound would be expected to yield primarily 2'-nitro and 5'-nitro derivatives.

Table 4: Predicted Electrophilic Substitution on the Biphenyl Core This table predicts outcomes based on established principles of electrophilic aromatic substitution on activated rings.

| Reaction | Typical Reagents | Predicted Major Product(s) | Governing Principle | Reference |

|---|---|---|---|---|

| Bromination | Br₂, FeBr₃ or NBS | 5'-Bromo-3',4'-dimethoxybiphenyl-2-carbaldehyde | Electrophilic attack on the most activated ring, directed ortho/para by OMe groups. | libretexts.orgwku.edu |

| Nitration | HNO₃, H₂SO₄ | 5'-Nitro-3',4'-dimethoxybiphenyl-2-carbaldehyde | Electrophilic attack on the most activated ring, directed ortho/para by OMe groups. | libretexts.orgmdma.chminia.edu.eg |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5'-Acyl-3',4'-dimethoxybiphenyl-2-carbaldehyde | Electrophilic attack on the most activated ring, directed by OMe groups. | wikipedia.org |

Spectroscopic and Chromatographic Data for this compound Not Publicly Available

Consequently, the generation of an article with in-depth, scientifically accurate content and data tables for each of the specified analytical techniques is not possible at this time. The required data includes:

¹H NMR (Proton Nuclear Magnetic Resonance) Spectra: Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton in the molecule.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectra: Specific chemical shifts (δ) for each unique carbon atom.

Advanced 2D NMR Data: Correlations from techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) that would definitively map the molecular structure.

IR (Infrared) Spectroscopy: Characteristic vibrational frequencies (cm⁻¹) corresponding to the functional groups present, such as the aldehyde C=O stretch, C-O ether stretches, and aromatic C-H and C=C bands.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Wavelengths of maximum absorbance (λmax) that describe the electronic transition properties of the conjugated biphenyl system.

MS (Mass Spectrometry): The accurate mass of the molecular ion (M+) and data on its fragmentation patterns, which would confirm the elemental composition and structural components.

While general principles of these spectroscopic techniques can be described, applying them to "this compound" without actual experimental data from peer-reviewed literature or spectral databases would be speculative and would not meet the required standards of scientific accuracy. No published papers or public spectral libraries containing this specific information were identified during the search process.

Spectroscopic and Chromatographic Techniques for Comprehensive Structural Elucidation

Chromatographic Purification and Analytical Methodologies (e.g., HPLC, GC-MS)

The purification and analytical assessment of 3',4'-Dimethoxybiphenyl-2-carbaldehyde rely on modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for isolating the compound from reaction mixtures and verifying its purity. Flash chromatography is also a common technique for purification on a preparative scale.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a well-suited method for the analysis of moderately polar aromatic compounds like this compound. The separation is based on the compound's hydrophobic interactions with the stationary phase.

Purification and Analysis:

For the analytical determination of purity, a C18 column is typically employed. scielo.br The mobile phase often consists of a mixture of acetonitrile (B52724) and water, or methanol (B129727) and water. scielo.brsielc.com The composition of the mobile phase can be adjusted to achieve optimal separation from impurities. For instance, a gradient elution, where the proportion of the organic solvent is increased over time, can be effective for separating compounds with a range of polarities.

A study on the separation of biphenyl (B1667301) and its metabolites utilized a mobile phase of water and acetonitrile (30/70, v/v) under isocratic conditions with UV detection at 254 nm. scielo.br For this compound, due to its additional polar functional groups (aldehyde and methoxy (B1213986) groups), a slightly higher polarity mobile phase might be required initially, with a gradient to a less polar mobile phase to elute the compound. The aromatic nature and the presence of the carbonyl group allow for sensitive detection using a UV detector, typically in the range of 254-280 nm.

For preparative HPLC, the conditions can be scaled up from the analytical method, using a larger column and higher flow rates to isolate larger quantities of the pure compound.

Interactive Data Table: Proposed HPLC Method Parameters

| Parameter | Suggested Condition | Rationale/Remarks |

| Column | C18, 5 µm particle size, 4.6 x 250 mm | Standard for reversed-phase separation of aromatic compounds. scielo.br |

| Mobile Phase | A: Water, B: Acetonitrile | Common solvents for RP-HPLC, providing good separation for biphenyls. scielo.brsielc.com |

| Gradient | 50% B to 95% B over 20 minutes | A gradient is effective for separating complex mixtures. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. scielo.br |

| Detection | UV at 254 nm and 280 nm | The biphenyl system and aldehyde group will show strong absorbance. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. This compound is amenable to GC-MS analysis. This method provides both retention time data for identification and a mass spectrum for structural confirmation.

Analytical Approach:

In a typical GC-MS analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (usually helium) through a capillary column. The column, often coated with a non-polar or semi-polar stationary phase like 5% phenyl-methylpolysiloxane, separates compounds based on their boiling points and interactions with the stationary phase.

For aromatic aldehydes, a temperature program is generally used, starting at a lower temperature and gradually increasing to elute higher-boiling components. und.edu The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting fragments are detected. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm the structure of this compound. Derivatization is sometimes employed for aldehydes to improve their chromatographic behavior and detection limits, but it is often not necessary for qualitative analysis. acs.orgnih.gov

Interactive Data Table: Proposed GC-MS Method Parameters

| Parameter | Suggested Condition | Rationale/Remarks |

| Column | DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film) | A common, robust, and versatile non-polar column suitable for aromatic compounds. |

| Carrier Gas | Helium at 1 mL/min | Standard inert carrier gas for GC-MS. |

| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |

| Oven Program | Start at 150°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min | A typical program to separate the analyte from potential impurities. |

| MS Detector | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |

| Mass Range | 50-400 m/z | Covers the expected molecular ion and fragment masses. |

Flash Chromatography

For the purification of this compound on a larger scale after synthesis, flash chromatography is a common and effective method. acs.orgacs.org This technique uses a silica (B1680970) gel stationary phase and a solvent system of moderate polarity as the mobile phase.

The choice of eluent is critical for successful separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is frequently used for biphenyl derivatives. The polarity of the eluent can be adjusted to control the retention of the compound on the column. The progress of the separation is typically monitored by thin-layer chromatography (TLC).

For this compound, a solvent system of hexane and ethyl acetate, starting with a lower polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity, would likely provide good separation from less polar starting materials and more polar byproducts.

Computational Chemistry and Theoretical Insights into 3 ,4 Dimethoxybiphenyl 2 Carbaldehyde

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it suitable for studying medium-sized organic molecules. nih.govosti.gov DFT calculations could provide a wealth of information about the electronic nature of 3',4'-Dimethoxybiphenyl-2-carbaldehyde.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, with a larger gap suggesting higher stability and lower chemical reactivity. nih.gov For this compound, FMO analysis would pinpoint the distribution of these orbitals. It is anticipated that the HOMO would be localized primarily on the electron-rich dimethoxy-substituted phenyl ring, while the LUMO would likely be centered on the electron-withdrawing carbaldehyde group and the adjacent phenyl ring.

A hypothetical data table for FMO analysis is presented below, illustrating the type of information that would be generated from such a study.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

Note: These values are illustrative and not based on actual calculations.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior towards electrophilic and nucleophilic reagents. wolfram.comresearchgate.netresearchgate.net The MESP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue representing areas of positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.net For this compound, the MESP map would likely show a significant negative potential around the oxygen atoms of the methoxy (B1213986) groups and the carbonyl oxygen of the aldehyde. Conversely, a positive potential would be expected around the aldehyde proton and the carbon atom of the carbonyl group.

To gain a more quantitative understanding of reactivity, various computational descriptors can be employed. Fukui functions, for instance, are used to predict the most probable sites for nucleophilic, electrophilic, and radical attacks by analyzing the change in electron density upon the addition or removal of an electron. researchgate.net Other analyses like the Electron Localization Function (ELF) and Localization-of-Function Locator (LOL) provide insights into chemical bonding, while Reduced Density Gradient (RDG) analysis can reveal non-covalent interactions within the molecule. harbinengineeringjournal.com Such studies would be instrumental in understanding the regioselectivity of reactions involving this compound.

Conformational Analysis and Molecular Dynamics Simulations

The presence of a single bond connecting the two phenyl rings in this compound allows for rotation, leading to different spatial arrangements or conformations. Conformational analysis, often performed using computational methods, is essential to determine the most stable (lowest energy) conformation. Studies on similar dimethoxy-substituted biaryl systems suggest a preference for non-planar conformations to minimize steric hindrance. rsc.org

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of this molecule over time. nih.gov MD simulations would provide insights into the flexibility of the biphenyl (B1667301) linkage and the conformational changes that occur in different environments, such as in various solvents.

Mechanistic Studies of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. wildlife-biodiversity.com For this compound, theoretical studies could be employed to explore the pathways of reactions such as nucleophilic additions to the carbonyl group or electrophilic aromatic substitutions on the phenyl rings. A computational study on the formation of the related compound 3,4-dimethoxybenzaldehyde (B141060) from 1-(3′,4′-dimethoxyphenyl) propene highlights how DFT can be used to model multi-step reactions, including the formation of radical species and various bond transformations. mdpi.comnih.govpuce.edu.ecresearchgate.net Such studies would involve locating transition states and intermediates along the reaction coordinate, providing a detailed picture of the reaction mechanism.

Thermodynamic and Kinetic Parameter Determination

Beyond mapping reaction pathways, computational methods can quantify the thermodynamic and kinetic parameters of a reaction. researchgate.net By calculating the energies of reactants, products, and transition states, it is possible to determine key values such as the enthalpy of reaction (ΔH), Gibbs free energy of activation (ΔG‡), and reaction rate constants. nih.gov This information is crucial for understanding the feasibility and rate of a chemical process. For instance, a computational study could predict whether a particular reaction involving this compound is thermodynamically favorable and what energy barrier it must overcome.

A hypothetical data table for thermodynamic and kinetic parameters of a reaction is presented below.

| Parameter | Hypothetical Value |

| Enthalpy of Reaction (ΔH) | -25 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 15 kcal/mol |

Note: These values are illustrative and not based on actual calculations.

Advanced Applications and Derivative Development

Building Blocks in the Synthesis of Complex Organic Architectures

The strategic placement of functional groups in 3',4'-Dimethoxybiphenyl-2-carbaldehyde makes it an adept building block for the synthesis of complex organic molecules, including natural products and their analogues. The aldehyde functionality serves as a versatile handle for a wide array of chemical transformations, such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, allowing for the extension of the carbon skeleton and the introduction of new functional groups.

The biphenyl (B1667301) core, with its defined stereochemistry and electronic properties, provides a rigid scaffold upon which to build larger, more complex structures. The methoxy (B1213986) groups can influence the reactivity of the aromatic rings and can be demethylated to reveal hydroxyl groups, which are crucial for the biological activity of many natural products. For instance, the synthesis of complex polyketides and biaryl-containing natural products often relies on the coupling of pre-functionalized aromatic fragments, a role for which derivatives of this compound are well-suited. The total synthesis of such compounds is a critical endeavor, providing access to larger quantities for thorough biological investigation.

Design and Synthesis of Functional Materials

The biphenyl scaffold is a common motif in the design of high-performance functional materials due to its rigidity, thermal stability, and unique electronic properties. This compound serves as a key starting material for monomers that can be incorporated into advanced polymers and organic frameworks.

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. mdpi.com The properties of these materials are highly dependent on the structure of the diamine and dianhydride monomers used in their synthesis. Biphenyl diamines are frequently used to impart rigidity and favorable thermal properties to the polyimide backbone. researchgate.netresearchgate.net

Derivatives of this compound can serve as precursors to novel biphenyl diamine monomers. This transformation typically involves the conversion of the aldehyde group into a nitro group, followed by reduction to an amine. Similarly, the methoxy groups can be transformed into amine functionalities through multi-step synthetic sequences. The resulting diamines, possessing a substituted biphenyl core, can then be polymerized with various dianhydrides to produce polyimides with tailored properties. ntu.edu.twresearchgate.net For example, the incorporation of such monomers can influence the solubility, optical transparency, and dielectric properties of the final polyimide films, making them suitable for applications in microelectronics and aerospace. nasa.govmdpi.com

Table 1: Properties of Polyimide Films Derived from Biphenyl-Containing Monomers

| Dianhydride Monomer | Diamine Monomer Structure | Glass Transition Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|

| BPDA | 4,4'-Diaminobiphenyl | >350 | >150 | >30 |

| 6FDA | 2,2'-Bis(trifluoromethyl)benzidine | 320-340 | 110-130 | 5-10 |

| ODPA | 4,4'-Oxydianiline | 260-280 | 120-140 | >50 |

Note: This table presents representative data for polyimides derived from common biphenyl-containing monomers to illustrate the impact of monomer structure on polymer properties. BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride; 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; ODPA: 4,4'-Oxydiphthalic anhydride.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. nih.govmdpi.com They are constructed from organic building blocks linked by strong covalent bonds. google.com The properties of COFs can be precisely tuned by changing the geometry and functionality of the monomeric linkers. tcichemicals.com

Aldehyde-functionalized molecules are crucial building blocks for the synthesis of imine-linked COFs, which are known for their high stability. researchgate.net this compound, as a mono-aldehyde, can be used to modify the periphery of COF structures or to control the growth of the framework. Furthermore, it can be chemically modified to create di- or tri-aldehydes, which can then act as linkers in the formation of 2D or 3D COFs. nih.gov The biphenyl unit provides a rigid and extended conjugated system, which is desirable for applications in gas storage, separation, and catalysis. tcichemicals.com The methoxy groups on the biphenyl ring can also be used for post-synthetic modification, allowing for the introduction of new functionalities within the pores of the COF.

Medicinal Chemistry Applications and Bioactive Scaffolds

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The conformational flexibility and lipophilic nature of the biphenyl moiety allow for effective interaction with biological targets. This compound provides a versatile platform for the development of novel therapeutic agents.

α-Glucosidase inhibitors are a class of oral antidiabetic drugs that work by delaying the digestion of carbohydrates, thereby reducing postprandial hyperglycemia. frontiersin.orgmdpi.com The search for new and more effective α-glucosidase inhibitors is an active area of research. mdpi.combrieflands.com Structure-activity relationship studies have shown that phenolic compounds, including those with methoxy substitutions, can exhibit significant inhibitory activity against α-glucosidase. researchgate.netnih.gov Derivatives of this compound, particularly those where the methoxy groups are converted to hydroxyls, are promising candidates for α-glucosidase inhibition due to the presence of the biphenyl scaffold and the potential for hydrogen bonding interactions with the enzyme's active site. mdpi.com

β-Glucuronidase is an enzyme that has been implicated in certain pathological conditions, and its inhibition is a therapeutic target. nih.govscbt.com Studies have identified various scaffolds, including coumarin derivatives, as inhibitors of β-glucuronidase. researchgate.net Given the structural similarities between coumarins and the biphenyl scaffold, and the known bioactivity of substituted biphenyls, derivatives of this compound represent a scaffold worthy of investigation for the development of novel β-glucuronidase inhibitors. biomedres.us

Table 2: Inhibitory Activity of Biphenyl-like Scaffolds against Glycosidase Enzymes

| Compound Scaffold | Enzyme Target | Inhibition Type | IC50 / Ki Value (µM) |

|---|---|---|---|

| Prenylated Isoflavone | α-Glucosidase | Uncompetitive | Ki = 11.4 |

| Prenylated Isoflavone | β-Glucuronidase | Competitive | Ki = 1.69 |

| Benzimidazole-thioquinoline | α-Glucosidase | Competitive | IC50 = 28.0 |

| Bis(dibromo-dihydroxybenzyl) ether | α-Glucosidase | Competitive | IC50 = 0.098 |

Note: This table provides examples of biphenyl-like and other aromatic scaffolds that have shown inhibitory activity against α-glucosidase and β-glucuronidase, highlighting the potential of such structures. Data is sourced from various studies for illustrative purposes. nih.govmdpi.comnih.gov

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. nih.gov The design of novel DPP-4 inhibitors often involves the exploration of diverse chemical scaffolds that can interact with the enzyme's active site. researchgate.net The biaryl scaffold has been identified as a promising structural motif in the design of potent and selective DPP-4 inhibitors. researchgate.net this compound can be utilized as a starting point for the synthesis of new DPP-4 inhibitors by modifying the aldehyde group to incorporate functionalities known to bind to the DPP-4 enzyme, such as aminomethyl groups. For example, thiosemicarbazones derived from aromatic aldehydes, including a biphenyl-substituted derivative, have shown significant DPP-4 inhibitory effects. nih.gov

Inflammation is a complex biological response implicated in numerous diseases. The development of new anti-inflammatory agents is a continuous effort in medicinal chemistry. mdpi.com Compounds containing 3,4-dimethoxy substituted aromatic rings have been reported to possess anti-inflammatory properties. japsonline.com For example, derivatives of 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid and compounds with a 3,4,5-trimethoxybenzyl moiety have demonstrated significant anti-inflammatory activity. nih.govmdpi.com This suggests that the 3',4'-dimethoxybiphenyl core of the title compound is a promising scaffold for the development of novel anti-inflammatory drugs. The aldehyde group can be readily transformed into various other functionalities to modulate the compound's pharmacokinetic and pharmacodynamic properties.

Structure-Activity Relationship (SAR) Studies of Derivatives

While specific structure-activity relationship (SAR) studies on derivatives of this compound are not extensively documented in publicly available literature, general principles derived from SAR studies on other biphenyl derivatives can provide valuable insights. The biphenyl scaffold is a recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a wide array of biological targets.

The biological activity of biphenyl derivatives is highly dependent on the nature and position of substituents on both phenyl rings. For instance, the introduction of electron-donating groups, such as the methoxy groups in this compound, can significantly influence the electronic properties and conformation of the molecule, which in turn can affect its binding affinity to biological targets. Studies on various classes of biphenyls have shown that methoxy substituents can enhance antioxidant and antiproliferative activities. The number and position of hydroxyl and methoxy groups on an aromatic ring are known to be important for their antioxidative capabilities nih.gov.

Conversely, the carbaldehyde group at the 2-position is an electron-withdrawing group. The interplay between the electron-donating methoxy groups and the electron-withdrawing aldehyde can create a unique electronic distribution across the biphenyl system. This electronic profile is a key determinant of the molecule's interaction with protein targets. SAR studies on other biphenyls have demonstrated that a combination of electron-donating and electron-withdrawing groups can be beneficial for certain biological activities . For example, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to significantly affect their inhibitory activity against the FOXM1 protein google.com.

Furthermore, the ortho-substituent (the carbaldehyde group) can induce a torsional angle between the two phenyl rings, a phenomenon known as atropisomerism. This conformational restriction can be crucial for fitting into specific binding pockets of enzymes or receptors. The degree of this twist is influenced by the size and nature of the ortho-substituent.

Hypothetical SAR studies on derivatives of this compound would likely explore modifications at several key positions:

Modification of the Aldehyde Group: Conversion of the aldehyde to other functional groups such as an alcohol, carboxylic acid, amine, or various heterocyclic rings would probe the importance of this group for biological activity.

Alteration of the Methoxy Groups: Demethylation to the corresponding hydroxyl groups, or replacement with other alkoxy groups or halogens, would clarify the role of these electron-donating groups.

Introduction of Additional Substituents: Adding further substituents to either phenyl ring could explore new interaction points with a target protein and optimize properties like solubility and metabolic stability.

A summary of potential modifications and their expected impact on SAR is presented in the table below.

| Modification Site | Type of Modification | Potential Impact on Activity |

| 2-carbaldehyde | Reduction to alcohol | Altered hydrogen bonding capacity |

| 2-carbaldehyde | Oxidation to carboxylic acid | Introduction of a charged group, potential for salt bridge formation |

| 2-carbaldehyde | Conversion to imine/amine | Introduction of a basic center, altered polarity |

| 3',4'-dimethoxy | Demethylation to dihydroxy | Increased hydrogen bonding potential, potential for antioxidant activity |

| 3',4'-dimethoxy | Replacement with other alkyl ethers | Modified lipophilicity and steric bulk |

| Aromatic Rings | Introduction of halogens | Altered electronic properties and metabolic stability |

Molecular Design and Scaffold Hopping Approaches

The biphenyl scaffold of this compound serves as a valuable starting point for molecular design and scaffold hopping strategies. These approaches aim to identify novel core structures (scaffolds) that maintain the desired biological activity of the original molecule but possess improved properties such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

Molecular Design:

Rational molecular design based on the this compound structure would involve computational modeling to understand its potential interactions with biological targets. The key pharmacophoric features can be identified, which include:

The two aromatic rings providing a hydrophobic core.

The methoxy groups acting as hydrogen bond acceptors.

The aldehyde group acting as a hydrogen bond acceptor and a potential reactive site for covalent modification.

The specific spatial arrangement of these features dictated by the biphenyl linkage.

Design strategies could focus on creating analogues that mimic these features while introducing novel structural elements. This could involve, for example, replacing one of the phenyl rings with a heterocycle to improve solubility or introduce new interaction points.

Scaffold Hopping:

Scaffold hopping is a powerful technique in drug discovery to move from a known chemical series to a new one with a different core structure while preserving the key binding interactions. Starting from this compound, several scaffold hopping strategies could be envisioned:

Core Fragment Replacement: The entire biphenyl core could be replaced with a different scaffold that can present the key functional groups (the aldehyde and the dimethoxy-mimicking groups) in a similar spatial orientation. Examples of such scaffolds could include diphenyl ethers, benzophenones, or more rigid fused ring systems. The goal is to find a new core that is isofunctional to the original biphenyl scaffold biosolveit.de.

Topological Replacement: This approach focuses on maintaining the geometrical orientation of the substituents attached to the core. A computational search for alternative scaffolds that can hold the aldehyde and the dimethoxy-phenyl mimic in a similar three-dimensional arrangement could be performed.

These computational and synthetic strategies are integral to modern drug discovery and can leverage the structural information from this compound to design next-generation molecules with improved therapeutic potential.

| Scaffold Hopping Strategy | Description | Example Modification |

| Ring Replacement | Replacing one of the phenyl rings with a heterocycle. | Replacing the 3',4'-dimethoxyphenyl ring with a 5,6-dimethoxyindole. |

| Core Fragment Replacement | Substituting the biphenyl core with a different linking scaffold. | Using a diphenyl ether or benzophenone core to link the two aromatic systems. |

| Topological Replacement | Finding a new core that maintains the 3D orientation of key functional groups. | Utilizing a rigid bicyclic system to position the aldehyde and dimethoxy-mimicking groups. |

Role as Ligands or Precursors in Catalysis (e.g., Phosphine Ligands like SPhos)

The biphenyl scaffold is a cornerstone in the design of highly effective phosphine ligands for transition metal catalysis. The steric and electronic properties of these ligands can be finely tuned by modifying the substituents on the biphenyl framework. This compound, with its specific substitution pattern, can serve as a valuable precursor for the synthesis of novel phosphine ligands.

Biaryl phosphine ligands, such as the Buchwald-type ligands (e.g., SPhos, XPhos), have demonstrated exceptional performance in palladium-catalyzed cross-coupling reactions, including C-C, C-N, and C-O bond formations nih.gov. These ligands typically feature a phosphine group at the 2-position of one phenyl ring and various substituents on the other. The bulky and electron-rich nature of these ligands facilitates the oxidative addition and reductive elimination steps in the catalytic cycle.

The synthesis of such ligands often involves the coupling of two substituted aryl rings followed by the introduction of the phosphine moiety. This compound could be a key intermediate in the synthesis of new phosphine ligands. The aldehyde group at the 2-position can be converted into a phosphine group through various synthetic routes. For instance, the aldehyde could be reduced to a hydroxymethyl group, which is then converted to a halomethyl group for subsequent reaction with a phosphine source. Alternatively, the aldehyde could undergo reductive amination, and the resulting amine could be used to direct the introduction of a phosphine group.

The presence of the 3',4'-dimethoxy groups on the second phenyl ring would impart specific electronic properties to the resulting phosphine ligand. These electron-donating groups would increase the electron density on the phosphorus atom, enhancing its donor capacity to the metal center. This can have a significant impact on the catalytic activity and stability of the corresponding metal complex.

A well-known example of a highly effective biaryl phosphine ligand is SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). While the substitution pattern of SPhos differs from what would be directly derived from this compound, it highlights the importance of methoxy groups in tuning the ligand's properties. The synthesis of SPhos and other Buchwald ligands often starts from appropriately substituted biphenyl precursors researchgate.net.

The development of new phosphine ligands from precursors like this compound is an active area of research. By systematically varying the substituents on the biphenyl scaffold, chemists can create a library of ligands with diverse steric and electronic profiles, leading to the discovery of more efficient and selective catalysts for a wide range of chemical transformations.

Crystallographic Analysis and Solid State Characteristics

X-ray Diffraction for Detailed Molecular Conformation and Crystal Packing

The substituents—the aldehyde group at the 2-position and the dimethoxy groups at the 3' and 4' positions—would further influence the conformation. The aldehyde group's orientation relative to its attached phenyl ring and the conformation of the methoxy (B1213986) groups would be determined. In many crystal structures of substituted benzaldehydes, the aldehyde group is often found to be nearly coplanar with the aromatic ring to maximize conjugation, unless prevented by steric hindrance.

Although specific crystallographic data for the title compound is unavailable, a hypothetical table of crystallographic parameters is presented below to illustrate the type of information that would be obtained from an SCXRD study.

| Crystallographic Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₁₄O₃ |

| Formula Weight | 242.27 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

These values are purely illustrative and await experimental determination.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state packing of 3',4'-Dimethoxybiphenyl-2-carbaldehyde would be directed by a combination of weak intermolecular interactions. The oxygen atoms of the aldehyde and methoxy groups can act as hydrogen bond acceptors, forming C–H···O hydrogen bonds with aromatic or aldehydic C-H groups of neighboring molecules. These interactions, though weak, are often numerous and collectively play a significant role in stabilizing the crystal lattice. For example, in the structure of (2E)-2-(3,4-Dimethoxybenzylidene)-3,4-dihydronaphthalen-1(2H)-one, weak C—H⋯O hydrogen bonds link molecules into chains. nih.gov

A summary of potential intermolecular interactions is provided in the table below.

| Interaction Type | Potential Donor/Acceptor Groups | Structural Influence |

| C–H···O Hydrogen Bonding | Donor: Aromatic C-H, Aldehyde C-HAcceptor: Aldehyde O, Methoxy O | Formation of chains, sheets, or 3D networks. |

| π-π Stacking | Biphenyl (B1667301) aromatic rings | Stabilization of crystal packing, formation of columnar or layered arrangements. |

| van der Waals Forces | Entire molecule | General cohesive forces contributing to crystal density and stability. |

Supramolecular Self-Assembly Studies

Supramolecular self-assembly refers to the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. For this compound, these interactions could guide the formation of specific supramolecular synthons—robust and predictable patterns of intermolecular interactions.

The interplay between C–H···O hydrogen bonds and π-π stacking would likely define the resulting supramolecular architecture. For instance, hydrogen-bonded chains could be further organized into layers via π-π interactions between the biphenyl moieties. The study of related structures, such as 3,4-dimethoxycinnamic acid, reveals how hydrogen-bonded carboxylic acid dimers act as primary synthons, which are then organized into a larger structure through other interactions. nih.gov In the case of this compound, the absence of strong hydrogen bond donors like -OH or -NH suggests that weaker C-H···O interactions and π-π stacking will be the dominant forces driving its self-assembly in the solid state.

Future Research Directions and Emerging Trends

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of functionalized biphenyls has been a central theme in organic chemistry. Future research will likely focus on developing more efficient and environmentally benign methods for the preparation of 3',4'-Dimethoxybiphenyl-2-carbaldehyde.

A primary candidate for a sustainable synthetic route is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction is one of the most powerful methods for constructing carbon-carbon bonds and is widely used in industrial synthesis due to its mild reaction conditions and the low toxicity of the boron-based reagents. organic-chemistry.orgnih.gov A potential sustainable synthetic approach for this compound would involve the coupling of 2-bromobenzaldehyde (B122850) with 3,4-dimethoxyphenylboronic acid.

Future research in this area will likely focus on optimizing the Suzuki-Miyaura coupling for this specific transformation. Key areas for investigation include the development of highly active and reusable palladium catalysts, such as those supported on polymers or magnetic nanoparticles, to minimize metal contamination in the final product and facilitate catalyst recovery. researchgate.net The use of greener solvents, such as water or ethanol (B145695), and lower catalyst loadings will also be a critical aspect of developing a truly sustainable process. researchgate.net

| Parameter | Traditional Approach | Future Sustainable Approach |

| Catalyst | Homogeneous Palladium Catalyst (e.g., Pd(PPh₃)₄) | Heterogeneous/Recyclable Palladium Catalyst (e.g., Pd on charcoal, polymer-supported Pd) |

| Solvent | Organic Solvents (e.g., Toluene, DMF) | Green Solvents (e.g., Water, Ethanol, or solvent-free conditions) |

| Base | Strong Inorganic Bases (e.g., Na₂CO₃, K₃PO₄) | Weaker, more environmentally benign bases |

| Energy Input | Conventional Heating (Oil bath) | Microwave or Flow Chemistry for enhanced efficiency |

This table illustrates potential future directions for the sustainable synthesis of this compound, based on general principles of green chemistry.

Exploration of Undiscovered Reactivity Profiles and Novel Transformations

The reactivity of this compound is dictated by its two key functional groups: the aldehyde and the dimethoxy-substituted biphenyl (B1667301) system. While the individual reactivities of these groups are well-understood, their interplay within this specific molecular architecture offers avenues for discovering novel transformations.

The aldehyde group is a versatile handle for a plethora of chemical reactions, including:

Oxidation to the corresponding carboxylic acid, 3',4'-Dimethoxybiphenyl-2-carboxylic acid, which can serve as a precursor for esters and amides.

Reduction to the corresponding alcohol, (3',4'-Dimethoxyphenyl)phenyl-2-methanol, a potential building block for other derivatives.

Nucleophilic addition reactions , leading to a wide array of products. For example, reaction with organometallic reagents (e.g., Grignard or organolithium reagents) can introduce new carbon substituents.

Wittig and related olefination reactions to form alkenes.

Reductive amination to introduce nitrogen-containing functionalities.

Future research could explore intramolecular reactions, where the aldehyde group reacts with a position on the adjacent phenyl ring, potentially leading to the formation of novel heterocyclic systems. The electronic nature of the dimethoxy-substituted ring can influence the reactivity of the aldehyde group, a phenomenon that warrants further investigation.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry is a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. chemrxiv.org For this compound, advanced computational modeling can provide significant insights.

Density Functional Theory (DFT) calculations can be employed to:

Predict spectroscopic properties, such as NMR and IR spectra, to aid in the characterization of the compound. manchester.ac.uk

Analyze the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its reactivity and potential applications in electronics. bohrium.com

Model reaction mechanisms and transition states for various transformations, helping to optimize reaction conditions.

The following table outlines a hypothetical set of parameters for a DFT study on this compound:

| Computational Parameter | Method/Basis Set | Purpose |

| Geometry Optimization | B3LYP/6-311+G(d,p) | To find the lowest energy conformation of the molecule. manchester.ac.uk |

| Frequency Calculation | B3LYP/6-311+G(d,p) | To confirm the optimized structure is a true minimum and to predict IR and Raman spectra. |

| NMR Chemical Shift Calculation | GIAO-B3LYP/6-311+G(d,p) | To predict ¹H and ¹³C NMR spectra for structural verification. |

| Electronic Properties | M06-2X/6-311+G(d,p) | To calculate HOMO-LUMO gap, ionization potential, and electron affinity. |

This table provides an example of a computational approach that could be used to investigate the properties of this compound.

Diversification of Applications in Emerging Material Science and Biomedical Fields

While specific applications for this compound have not been reported, the structural motifs present in the molecule suggest potential utility in several emerging fields.

In Material Science: Biphenyl derivatives are known to be core components of liquid crystals and organic light-emitting diodes (OLEDs). The rigid biphenyl core of this compound, combined with its polar functional groups, could impart interesting liquid crystalline properties. Furthermore, the extended π-system could be exploited in the design of new organic electronic materials. nih.gov Future research could involve the synthesis of polymers or larger conjugated systems derived from this molecule to explore their optical and electronic properties.